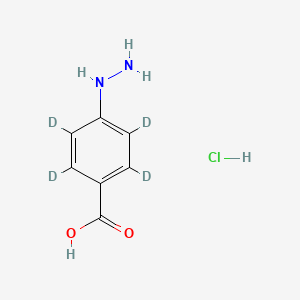

6-Amino-3-methyluracil-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-3-methyluracil-d3 is the labelled analogue of 6-Amino-5-nitroso-3-methyluracil, which may be an inhibitor of superoxide dismutase .

Synthesis Analysis

A convenient synthetic procedure has been developed to introduce different functional groups at position 3 of 6-amino-1-benzyl- or 6-amino-1-methyluracil based on N6 - [(dimethylamino)methylene] protection. This method allows for the smooth substitution at N -3 even when base-labile or heat sensitive halide reagents are employed .Molecular Structure Analysis

The molecular structure of 6-Amino-3-methyluracil-d3 can be found in various databases such as PubChem and NIST Chemistry WebBook .Chemical Reactions Analysis

The fecal metabolome provides a functional readout of microbial activity and can be used as an intermediate phenotype mediating host–microbiome interactions . The ratio of 5-acetylamino-6-amino-3-methyluracil and 1,3-dimethylurate was found to be associated with a locus on chromosome 8 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-3-methyluracil-d3 can be found in databases such as PubChem and ChemSpider . It has a molecular weight of 144.15 g/mol, a topological polar surface area of 75.4 Ų, and an exact mass of 144.072656712 g/mol .科学的研究の応用

Design and Synthesis of New Derivatives

6-Amino-3-methyluracil-d3 is used in the design and synthesis of new derivatives. The condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes gives six Schiff base derivatives. These derivatives are then brought into cyclizations with sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid to afford new dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones containing a 1,3-dimethyluracil fragment .

Antimicrobial Activities

The newly synthesized compounds based on 6-Amino-3-methyluracil-d3 have shown promising antimicrobial activities against some bacterial and fungal strains .

Antioxidant Activities

These compounds also exhibit antioxidant activities. In fact, the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .

Anticancer Activities

Uracil derivatives, including 6-Amino-3-methyluracil-d3, have a broad spectrum of pharmacological activities such as anticancer .

Anti-leukemia Activities

These compounds also show anti-leukemia activities .

Antiviral Activities

Uracil derivatives have antiviral activities against encephalitis viruses and enteroviruses .

Synthesis of Heteroaromatics

Uracils, including 6-Amino-3-methyluracil-d3, are adaptable reagents for the synthesis of heteroaromatics .

Catalyst in Chemical Reactions

6-Amino-3-methyluracil-d3 has been used as a catalyst in chemical reactions. An endeavour has been made towards the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .

将来の方向性

The fecal metabolome, which includes metabolites like 6-Amino-3-methyluracil-d3, provides a functional readout of microbial activity and can be used as an intermediate phenotype mediating host–microbiome interactions . This area of research is promising for understanding the complex metabolism of various compounds and their impact on human health .

作用機序

Target of Action

6-Amino-3-methyluracil-d3, a derivative of uracil, is primarily involved in the synthesis of various heterocyclic structures . It plays a significant role as an intermediate in the synthesis of purines, which constitute the basic nucleus of a number of medicinally active molecules .

Mode of Action

The compound interacts with its targets through a process known as aminomethylation . This process involves the reaction of 6-methyluracil with formaldehyde and secondary amines . The direction of the aminomethylation is significantly determined by the presence of a substituent at C-5 .

Biochemical Pathways

The biochemical pathways affected by 6-Amino-3-methyluracil-d3 are primarily related to the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . These structures play a crucial role in the metabolism and heredity mechanisms of living organisms .

Result of Action

The result of the action of 6-Amino-3-methyluracil-d3 is the formation of various heterocyclic structures . These structures have a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 6-Amino-3-methyluracil-d3. For instance, the use of equimolar amounts of the reagents in refluxing ethanol led to the formation of 5-(tetrahydroisoquinolyl)uracils . Replacing ethanol by dioxane increased the yields, while the use of a two-fold excess of formaldehyde favored the formation of side products .

特性

IUPAC Name |

6-amino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyluracil-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)

![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)